N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide

Medicinal chemistry Lead optimization SAR

Medicinal chemists exploring pyridazinone-based inhibitors often lack 2,6-dimethoxy-substituted benzamide analogs for SAR. CAS 921804-48-0 addresses this: • Unique 2,6-diMeO motif creates distinct steric environment around amide carbonyl, influencing HDAC isoform selectivity • Ethylene linker eliminates O-dealkylation liability vs. ether analogs-suited for comparative metabolic stability studies • logP 3.83, PSA 133.41 Ų, zero RO5 violations-drug-like space for computational docking • Research-grade; 5-25 mg for biochemical screening & selectivity profiling

Molecular Formula C21H20FN3O4
Molecular Weight 397.406
CAS No. 921804-48-0
Cat. No. B2608254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide
CAS921804-48-0
Molecular FormulaC21H20FN3O4
Molecular Weight397.406
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H20FN3O4/c1-28-17-4-3-5-18(29-2)20(17)21(27)23-12-13-25-19(26)11-10-16(24-25)14-6-8-15(22)9-7-14/h3-11H,12-13H2,1-2H3,(H,23,27)
InChIKeyJVBWFNLPWPREQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluorophenyl Pyridazinone Benzamide: Identity & Structure


N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide (CAS 921804-48-0) is a synthetic pyridazinone-benzamide derivative with molecular formula C21H20FN3O4 and molecular weight 397.406 g/mol . The compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-fluorophenyl group, connected via an ethyl linker to a 2,6-dimethoxybenzamide moiety . Pyridazinone-benzamide conjugates have been investigated as scaffolds for histone deacetylase (HDAC) inhibitors, kinase inhibitors, and chemokine receptor antagonists [1]. This specific compound is offered as a research-grade screening compound or building block for medicinal chemistry programs, and its procurement value lies in its distinct substitution pattern—particularly the 2,6-dimethoxybenzamide motif and 4-fluorophenyl group—relative to closely related analogs.

1
Medicinal chemistry building block with distinct 2,6-dimethoxybenzamide and 4-fluorophenyl substitution pattern
2
Supports SAR exploration of ortho,ortho'-disubstituted benzamide pharmacophores in pyridazinone scaffolds
3
Computational docking and pharmacophore modeling due to predicted drug-like properties (logP 3.83, PSA 133.41 Ų)

Why This Pyridazinone Benzamide Is Not Interchangeable


Pyridazinone-benzamide derivatives with identical molecular formulae (C21H20FN3O4) can exhibit profoundly different biological and physicochemical profiles depending on the position of methoxy substituents on the benzamide ring and the nature of the linker connecting the pyridazinone and benzamide fragments . The 2,6-dimethoxy substitution pattern imposes a symmetric steric environment around the amide carbonyl that alters both conformational preferences and hydrogen-bonding geometry compared to 2,4- or 3,4-dimethoxy positional isomers [1]. Additionally, replacing the 4-fluorophenyl group with a 4-chlorophenyl substituent changes electronic properties and metabolic stability, while substituting the ethylene linker with an ether linkage modifies conformational flexibility and susceptibility to oxidative metabolism . These structural variations are not cosmetic—SAR studies on pyridazinone-based HDAC and kinase inhibitors demonstrate that even single-atom substitutions can shift potency by orders of magnitude or invert target selectivity profiles [1].

2,6-Dimethoxybenzamide motif
Unlike 3,4-dimethoxy isomerSymmetric ortho,ortho'-substitution alters steric environment and hydrogen-bonding geometry; positional isomer may shift conformational preference and target interaction profile.
4-Fluorophenyl substituent
Unlike 4-chlorophenyl analogFluorine provides distinct electronic effects and lower lipophilicity (ΔlogP ~0.5–0.8); chlorine changes metabolic stability and halogen-bonding potential.
Ethylene linker
Unlike ether-linked analogAbsence of O-dealkylation site reduces metabolic soft spot; ethylene flexibility and linker geometry differ, potentially affecting binding pose.

Differentiation Evidence vs. Closest Analogs


2,6- vs. 3,4-Dimethoxybenzamide Substitution Pattern

The target compound (2,6-dimethoxybenzamide) possesses a symmetric ortho,ortho'-disubstituted benzamide motif that creates a distinct steric and electronic environment around the amide carbonyl compared to the 3,4-dimethoxy positional isomer. Computational prediction using the MCULE property calculator yields a calculated logP of 3.83, polar surface area (PSA) of 133.41 Ų, and 6 rotatable bonds for the 2,6-isomer . The 3,4-dimethoxy isomer, by contrast, presents an asymmetric substitution pattern that alters the conformational ensemble of the benzamide moiety and may differentially affect target protein binding pocket complementarity. In pyridazinone-based HDAC inhibitor SAR, the position of benzamide substituents has been shown to modulate isoform selectivity (HDAC1 vs. HDAC6) [1].

Substitution Pattern
Class-level inference
2,6-dimethoxy creates symmetric steric environment; predicted logP 3.83, PSA 133.41 Ų
Reported unique steric profile supports SAR differentiation from positional isomers.
Direct experimental comparison with 3,4-isomer not publicly available.
Medicinal chemistry Lead optimization SAR

4-Fluorophenyl vs. 4-Chlorophenyl Substituent

The target compound incorporates a 4-fluorophenyl group at the 3-position of the pyridazinone ring. The closely related 4-chlorophenyl analog, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide, substitutes fluorine with chlorine. Fluorine's smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl) and stronger electronegativity (3.98 vs. 3.16 on the Pauling scale) produce distinct electronic effects: the fluorine atom is a stronger σ-electron-withdrawing group that polarizes the adjacent phenyl ring differently, while chlorine provides a larger hydrophobic surface and can participate in halogen bonding interactions . In pyridazinone-based kinase inhibitor programs, fluorine-to-chlorine substitution has been associated with altered target selectivity and metabolic stability [1].

4-F vs. 4-Cl Substituent
Class-level inference
Predicted logP difference ~+0.5 to +0.8 for Cl analog; F provides stronger σ-electron withdrawal
Supports fluorine-specific electronic and metabolic context in target binding.
Based on Hansch constants and halogen property tables.
Medicinal chemistry Halogen bonding Metabolic stability

Ethylene vs. Ether Linker Comparison

The target compound employs a direct ethylene (-CH2-CH2-) linker connecting the pyridazinone N1 position to the benzamide nitrogen. A closely related analog, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide (CAS 920364-38-1), utilizes an ether (-O-CH2-CH2-) linkage. The ethylene linker provides greater conformational flexibility (6 rotatable bonds in the target vs. potentially 7 in the ether analog) and eliminates the metabolically labile O-dealkylation site present in the ether analog . Furthermore, the ethylene linkage places the pyridazinone and benzamide at a different distance and angle relative to the ether oxygen, which can alter the spatial relationship between the two pharmacophoric elements when bound to a protein target . The target compound also uses a 2,6-dimethoxybenzamide moiety (vs. 2,4-dimethoxy in CAS 920364-38-1), providing an additional point of differentiation .

Ethylene vs. Ether Linker
Cross-study comparable
Ethylene linker eliminates O-dealkylation site; one fewer rotatable bond
Supports metabolic stability screening context for linker comparison.
Reported reduced metabolic vulnerability; experimental validation recommended.
Conformational analysis Metabolic stability Linker SAR

Antiproliferative Activity of Related Pyridazinones

While direct bioactivity data for CAS 921804-48-0 are not publicly available in peer-reviewed literature, closely related 4-fluorophenyl pyridazinone derivatives have demonstrated quantifiable antiproliferative activity. A structurally related compound, N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, which shares the 4-fluorophenyl-pyridazinone core and an amide-bearing side chain, exhibited an IC50 of 6.01 μmol/L against the MCF-7 breast cancer cell line . Additionally, pyridazinone derivatives have been characterized as CXCR2 antagonists with 69.4 ± 10.5% inhibition at 10 μM [1] and as HDAC inhibitors with IC50 values in the sub-micromolar to low micromolar range [2]. The target compound's 4-fluorophenyl substitution and 2,6-dimethoxybenzamide motif position it within this biologically active chemical space; the 2,6-dimethoxy pattern may influence HDAC isoform selectivity based on SAR trends observed in pyridazinone-benzamide HDAC inhibitor programs [2].

Related Activity
Class-level inference
Analog MCF-7 IC50 = 6.01 μmol/L; CXCR2 inhibition 69.4% at 10 μM
Reported class-level antiproliferative and target-engagement context.
No direct data for CAS 921804-48-0; structural analog benchmark only.
Anticancer Antiproliferative Pyridazinone pharmacophore

Drug-Likeness & RO5 Compliance

The target compound satisfies all Lipinski Rule of Five (RO5) criteria: molecular weight 397.406 (<500), calculated logP 3.83 (<5), 3 hydrogen bond donors (<5), and 8 hydrogen bond acceptors (<10), with zero RO5 violations . However, it shows 5 Rule of Three (RO3) violations, indicating it is outside the typical fragment-like space and more suitable for lead-like or drug-like screening campaigns rather than fragment-based discovery . The polar surface area of 133.41 Ų is within the favorable range for oral bioavailability (<140 Ų) but near the upper limit, suggesting moderate membrane permeability . Compared to the unsubstituted benzamide analog (C19H16FN3O2, MW 337.35), the additional two methoxy groups increase molecular weight by ~60 Da and logP by approximately 1.2–1.5 units (estimated from Hansch πOCH3 = -0.02, with two methoxy groups contributing predominantly steric rather than hydrophobic effects in the ortho positions) [1].

Drug-Likeness
Computational prediction
MW 397.4; logP 3.83; 0 RO5 violations; PSA 133.41 Ų
Supports lead-like chemical space for hit-to-lead programs.
Moderate lipophilicity may require solubility optimization in assays.
Drug-likeness Fragment-based screening Physicochemical profiling

Evidence Availability Summary

A comprehensive search of PubMed, BindingDB, ChEMBL, DrugBank, PubChem, and patent databases (conducted April 2026) did not identify any peer-reviewed primary research articles, patents, or authoritative bioactivity databases containing quantitative IC50, Ki, Kd, EC50, or in vivo efficacy data for CAS 921804-48-0. The differentiation evidence presented in this guide relies on: (1) computationally predicted physicochemical properties from the MCULE database (logP, PSA, RO5 profile) ; (2) class-level biological activity inference from structurally related pyridazinone derivatives with published data [1]; and (3) structural comparisons with close analogs based on established medicinal chemistry principles (Hansch constants, halogen bonding parameters, metabolic stability rules) [2]. Users should interpret the class-level inferences as hypothesis-generating rather than confirmatory. Procurement decisions based on specific biological target engagement should await experimental validation.

Evidence Availability
Data to verify
No primary bioactivity data (IC50, Ki, in vivo) for CAS 921804-48-0 identified
Procurement differentiation based on structural/computational evidence.
Class-level inferences are hypothesis-generating; experimental validation needed.
Evidence transparency Procurement decision support Data gaps

Optimal Applications for This Pyridazinone Benzamide


SAR of 2,6-Dimethoxybenzamide in HDAC/Kinase Programs

The compound serves as a structurally distinct building block for medicinal chemistry teams exploring the impact of symmetric ortho,ortho'-dimethoxy substitution on the benzamide ring within pyridazinone-containing inhibitor series. The 2,6-substitution pattern creates a unique steric environment around the amide carbonyl that is absent in the more common 2,4- or 3,4-dimethoxy analogs [1]. Based on published SAR from pyridazinone-based HDAC inhibitor programs, benzamide substitution patterns critically influence HDAC isoform selectivity (particularly HDAC1 vs. HDAC6) [2]. Procurement of this compound enables head-to-head comparison with the unsubstituted benzamide analog (C19H16FN3O2, MW 337.35) and positional isomers to map the steric and electronic determinants of target engagement [1].

Metabolic Stability: Ethylene vs. Ether Linker

The ethylene (-CH2-CH2-) linker in CAS 921804-48-0 eliminates the O-dealkylation metabolic soft spot present in the ether-linked analog CAS 920364-38-1 [1]. This compound is ideally suited for comparative in vitro metabolic stability studies using liver microsomes or hepatocytes to quantify the impact of linker chemistry on intrinsic clearance. Such data would inform linker selection in lead optimization campaigns where metabolic stability is a key design parameter. The predicted moderate logP (3.83) and zero RO5 violations further support its suitability for ADME profiling [1].

Computational Docking & Pharmacophore Modeling

With a predicted logP of 3.83, PSA of 133.41 Ų, and zero RO5 violations, this compound falls within drug-like chemical space suitable for computational target prediction and molecular docking studies [1]. The 4-fluorophenyl group provides a well-characterized fluorine-specific interaction signature that can be exploited in structure-based design—fluorine can participate in orthogonal multipolar interactions with backbone carbonyls and arginine side chains in protein binding pockets [2]. The 2,6-dimethoxybenzamide moiety offers hydrogen-bonding donor and acceptor capacity distinct from unsubstituted or mono-substituted benzamide analogs, enabling differentiated docking poses in silico screening campaigns [1].

Chemical Probe for CXCR2/HDAC Target Engagement

Pyridazinone derivatives have demonstrated activity as CXCR2 antagonists (69.4% inhibition at 10 μM) [1] and as class I-selective HDAC inhibitors (nanomolar IC50 values) [2]. CAS 921804-48-0, with its unique combination of a 4-fluorophenyl pyridazinone core and 2,6-dimethoxybenzamide moiety, represents a novel chemotype for probe development within these target classes. The compound can serve as a starting point for systematic SAR exploration, where the 2,6-dimethoxy substitution is hypothesized to modulate isoform selectivity (HDAC1/2/3 vs. HDAC6) based on trends observed in related pyridazinone-benzamide series [2]. Procurement of 5–25 mg quantities supports initial biochemical screening and selectivity panel profiling.

Application
Selection Property
Validation Focus
2,6-Dimethoxybenzamide SAR studies
Symmetric ortho,ortho'-substitution pattern
HDAC isoform selectivity profiling
Linker metabolic stability comparison
Ethylene linker without O-dealkylation site
In vitro microsomal stability screening
Computational target prediction
Predicted logP 3.83, PSA 133.41 Ų, 0 RO5 violations
In silico docking and pharmacophore modeling
CXCR2/HDAC chemotype exploration
4-Fluorophenyl pyridazinone core + 2,6-dimethoxybenzamide
Biochemical screening and selectivity panel profiling
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